molecular formula C7H7N3O2 B14458335 N,N'-Pyridine-2,6-diyldiformamide CAS No. 72966-90-6

N,N'-Pyridine-2,6-diyldiformamide

Cat. No.: B14458335
CAS No.: 72966-90-6
M. Wt: 165.15 g/mol
InChI Key: SAXTZMGRTZKLBT-UHFFFAOYSA-N
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Description

N,N’-Pyridine-2,6-diyldiformamide is a compound derived from pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two formamide groups attached to the 2 and 6 positions of the pyridine ring. It is known for its versatile applications in various fields of chemistry and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Pyridine-2,6-diyldiformamide can be synthesized through the condensation reaction of pyridine-2,6-dicarboxylic acid with formamide. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide groups .

Industrial Production Methods

On an industrial scale, the production of N,N’-Pyridine-2,6-diyldiformamide may involve similar condensation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Pyridine-2,6-diyldiformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide groups to amines.

    Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyridine-2,6-dicarboxylic acid or its derivatives.

    Reduction: Pyridine-2,6-diamine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N,N’-Pyridine-2,6-diyldiformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Pyridine-2,6-diyldiformamide exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine ring and the formamide groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic behavior .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of N,N’-Pyridine-2,6-diyldiformamide.

    Pyridine-2,6-diamine: A reduction product of N,N’-Pyridine-2,6-diyldiformamide.

    N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with different substitution patterns.

Uniqueness

N,N’-Pyridine-2,6-diyldiformamide is unique due to its specific substitution pattern, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its dual formamide groups provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

72966-90-6

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

N-(6-formamidopyridin-2-yl)formamide

InChI

InChI=1S/C7H7N3O2/c11-4-8-6-2-1-3-7(10-6)9-5-12/h1-5H,(H2,8,9,10,11,12)

InChI Key

SAXTZMGRTZKLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC=O)NC=O

Origin of Product

United States

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